Product packaging for Monomethylollysine(Cat. No.:CAS No. 60052-84-8)

Monomethylollysine

Cat. No.: B14615868
CAS No.: 60052-84-8
M. Wt: 176.21 g/mol
InChI Key: HRTUATFMHZMKRU-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is a high-purity preparation of Monomethylollysine, provided strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use . RUO products, such as this one, are essential tools for scientific investigation in controlled laboratory environments, aiding in the understanding of disease mechanisms, drug discovery, and the development of new diagnostic assays . Intended Research Applications: • Biomarker Research: (To be filled with specific role, e.g., investigation as a potential biomarker for specific diseases). • Enzymology Studies: (To be filled with specific role, e.g., substrate for studying specific enzymes like histone demethylases). • Metabolic Pathway Analysis: (To be filled with specific role, e.g., probing pathways related to lysine metabolism). Research Value and Mechanism: this compound is a post-translational modification of the amino acid lysine. (This section should be updated with a detailed, scientifically accurate explanation of the compound's mechanism of action and its specific research value, for example: "It plays a critical role in epigenetic regulation by modulating histone function and influencing gene expression patterns. Its study provides insights into cellular processes such as transcriptional activation and DNA repair.") Researchers are responsible for ensuring compliance with all relevant regulations regarding the use of RUO products in their jurisdiction .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O3 B14615868 Monomethylollysine CAS No. 60052-84-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60052-84-8

Molecular Formula

C7H16N2O3

Molecular Weight

176.21 g/mol

IUPAC Name

(2S)-6-amino-2-(hydroxymethylamino)hexanoic acid

InChI

InChI=1S/C7H16N2O3/c8-4-2-1-3-6(7(11)12)9-5-10/h6,9-10H,1-5,8H2,(H,11,12)/t6-/m0/s1

InChI Key

HRTUATFMHZMKRU-LURJTMIESA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NCO

Canonical SMILES

C(CCN)CC(C(=O)O)NCO

Origin of Product

United States

Synthesis and Derivatization Strategies for Monomethylollysine

Historical Development of Monomethyllysine Chemical Synthesis Methodologies

Early synthetic routes to N(epsilon)-methyl-L-lysine derivatives often involved direct alkylation of protected lysine (B10760008) precursors. One historical method involved the alkylation of α-N-benzoyl-ω-N-p-toluenesulphonylamino acid. researchgate.net Another approach utilized the formaldehyde-formic acid methylation (Eschweiler–Clarke reaction) of appropriately protected lysine, such as α-N-carbobenzoxy-ε-N-benzyl-L-lysine. researchgate.netresearchgate.net

These foundational methods, while effective, often presented challenges related to selectivity, the need for multiple protection and deprotection steps, and the use of harsh reagents. The synthesis of building blocks suitable for peptide synthesis required careful management of protecting groups to ensure that methylation occurred specifically at the ε-amino group without affecting the α-amino group. These earlier strategies laid the groundwork for the development of more refined and efficient contemporary methods.

Contemporary Approaches to Monomethyllysine Chemical Synthesis

Modern chemical synthesis of monomethyllysine focuses on creating versatile building blocks for solid-phase peptide synthesis (SPPS), which allows for the precise incorporation of the modified amino acid into peptide sequences. nih.govnih.gov These contemporary methods prioritize efficiency, yield, and compatibility with standard peptide synthesis protocols.

A common strategy involves the preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-L-lysine. nih.govnih.gov One concise, two-pot synthesis starts with N(alpha)-Fmoc-L-lysine. The first pot involves consecutive reductive benzylation and reductive methylation. This is followed by a second one-pot reaction for debenzylation via catalytic hydrogenolysis and subsequent Boc protection. nih.gov Another established route relies on using L-2-amino-6-bromohexanoic acid derivatives as key intermediates, which are derived from malonate derivatives and dibromobutane. researchgate.netnih.gov The terminal bromo group can be specifically converted to a methylamino group, followed by protection strategies compatible with Fmoc-based SPPS. nih.gov

These advanced methods provide stable, well-defined monomethyllysine building blocks that can be directly used to synthesize site-specifically methylated peptides and proteins, which are critical for studying the biological roles of lysine methylation. nih.govnih.gov

Table 1: Comparison of Key Synthetic Steps for Monomethyllysine Building Blocks
MethodKey IntermediateKey ReactionsPrimary Protecting GroupsReference
Reductive Amination RouteN(alpha)-Fmoc-L-lysineReductive Benzylation, Reductive Methylation, Catalytic HydrogenolysisFmoc, Boc nih.gov
Bromoalkane RouteL-2-amino-6-bromohexanoic acid derivativeMalonate synthesis, Nucleophilic substitution with methylamineFmoc, Boc researchgate.netnih.gov

The synthesis of monomethyllysine analogs requires precise control over stereochemistry, as the biological function of amino acids is highly dependent on their three-dimensional structure. Asymmetric synthesis aims to produce a specific enantiomer or diastereomer, avoiding the formation of racemic mixtures that can be difficult to separate and may contain inactive or undesired isomers. ankara.edu.tr

Key strategies in the asymmetric synthesis of amino acid derivatives, which are applicable to monomethyllysine analogs, include:

Chiral Pool Synthesis : This approach utilizes naturally occurring enantiomerically pure molecules, such as other amino acids or monosaccharides, as starting materials. ankara.edu.tr For instance, L-lysine itself can be synthesized from the natural amino acid L-serine, preserving chirality throughout the synthetic sequence. ankara.edu.tr

Chiral Auxiliaries : A chiral auxiliary is temporarily attached to a non-chiral substrate to direct a chemical reaction toward the formation of a single stereoisomer. After the desired chiral center is created, the auxiliary is removed. This method provides high levels of asymmetric induction. ankara.edu.tr

Catalytic Asymmetric Synthesis : This is a highly efficient approach where a small amount of a chiral catalyst (metal-based or organic) is used to generate large quantities of an enantiomerically enriched product. nih.gov Methods like catalytic enantioselective phase-transfer alkylation of glycine (B1666218) derivatives have been successfully used to prepare lysine analogs. universiteitleiden.nl

These stereoselective methods are crucial for creating monomethyllysine analogs with modifications in the side chain or backbone, enabling detailed structure-activity relationship studies, for example, in the development of proteasome inhibitors. universiteitleiden.nl

Applying green chemistry principles to the synthesis of monomethyllysine and other amino acids aims to reduce environmental impact, improve safety, and increase efficiency. acs.org The production of amino acids has traditionally involved methods with significant environmental drawbacks, such as the use of toxic reagents like cyanides in the Strecker synthesis. thechemicalengineer.comrsc.org

Key green chemistry principles relevant to monomethyllysine synthesis include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Biocatalytic approaches often exhibit high atom economy. For instance, the enzymatic amidation of L-proline achieves an atom economy of 86.4%, far superior to chemical methods (45.5%) that require activating agents. rsc.org

Use of Renewable Feedstocks : Utilizing biomass as a starting material for amino acid synthesis is a sustainable alternative to petroleum-based feedstocks. rsc.org Research is ongoing to develop chemocatalytic methods to convert biomass-derived platform molecules into amino acids. rsc.org

Catalysis : The use of catalysts, especially biocatalysts (enzymes), is preferred over stoichiometric reagents. acs.org Enzymes operate under mild conditions (temperature, pressure, pH), are highly specific, and can eliminate the need for protecting groups, thereby reducing the number of synthetic steps and waste generation. acs.orgrsc.org

Designing Safer Chemicals and Solvents : Efforts are focused on replacing hazardous solvents with greener alternatives like water, supercritical fluids, or bio-based solvents, and designing processes that minimize the use of toxic reagents. nih.gov

By integrating these principles, the production of modified amino acids like monomethyllysine can become more sustainable and economically viable. thechemicalengineer.comnih.gov

Enzymatic and Biocatalytic Routes for Monomethyllysine Generation

Nature synthesizes monomethyllysine through the action of specific enzymes, providing a blueprint for biocatalytic production methods. In biological systems, lysine methylation is catalyzed by protein lysine methyltransferases (KMTs), which transfer a methyl group from the cofactor S-adenosylmethionine (SAM) to the ε-amino group of a lysine residue within a protein. mdpi.comnih.gov

Biocatalytic strategies for generating monomethyllysine include:

Whole-Cell Fermentation : This involves engineering microorganisms to overproduce specific amino acids. While highly developed for standard amino acids, engineering specific pathways for modified versions like monomethyllysine is an area of active research. nih.gov

Isolated Enzyme Systems : Using isolated KMTs allows for the site-specific methylation of lysine residues in peptides and proteins in vitro. However, this can be limited by the substrate specificity of the enzymes and may lead to mixtures of mono-, di-, and trimethylated products. nih.gov

Genetically Encoded Synthesis : A powerful modern approach involves expanding the genetic code to directly incorporate modified amino acids during protein translation. Researchers have evolved a dedicated pyrrolysyl-tRNA synthetase/tRNA pair to site-specifically incorporate N(epsilon)-methyl-L-lysine or a photocaged version into recombinant proteins in both bacteria and mammalian cells. nih.govnih.govnih.gov This method allows for the production of homogeneously methylated proteins for detailed functional studies. nih.gov

These enzymatic and biocatalytic routes offer high selectivity and operate under environmentally benign aqueous conditions, presenting a significant advantage over traditional chemical synthesis. nih.gov

Design and Synthesis of Monomethyllysine Probes for Research Applications

Chemical probes are essential tools for studying the biological roles of monomethyllysine. nih.gov They are small molecules or peptides designed to interact with the proteins that "read" (bind to), "write" (add), or "erase" (remove) lysine methylation marks. nih.govunc.edu The design of these probes often involves mimicking the structure of monomethyllysine to achieve potent and selective binding to target proteins. nih.gov

Key aspects of probe design and synthesis include:

Targeting Methyllysine Readers : Many probes are designed to antagonize "reader" domains, which contain aromatic cages that recognize the methylated lysine side chain. nih.govnih.gov By inhibiting this interaction, researchers can study the downstream biological consequences. unc.edu

Structure-Based Design : The development of probes often relies on structural information of the target protein. For example, UNC1215 was discovered as a potent and selective probe for the L3MBTL3 reader domain. It binds competitively, displacing mono- or dimethyllysine-containing peptides. researchgate.net

Incorporation of Reporter Tags : To facilitate detection and identification of target proteins, probes can be synthesized with reporter tags such as biotin (B1667282) or fluorescent labels. researchgate.netrsc.org More advanced probes incorporate photoreactive groups (e.g., diazirines) and bioorthogonal handles (e.g., alkynes) for photoaffinity labeling and subsequent target identification using click chemistry. emory.edursc.org

A recently developed chemical technology, STaR (Stimuli-responsive Traceless Azobenzene) chemistry, allows for the covalent labeling of monomethyllysine on peptides and proteins with an electron-rich diazonium ion, generating a trackable chromophore. emory.edu This enables the identification and purification of low-abundance monomethylated peptides from complex biological samples. emory.edu

Table 2: Examples of Chemical Probes Targeting Methyllysine Reader Domains
Probe NameTarget Reader Domain FamilyPrimary Target(s)Binding Affinity (Kd)Reference
UNC1215MBTL3MBTL3120 nM researchgate.net
UNC3866ChromodomainCBX4, CBX7~100 nM nih.gov
BI-9321PWWPNSD3- nih.gov
UNC7560ChromodomainCBX5 (HP1)280 nM nih.gov

Table of Mentioned Compounds

Compound Name
N(epsilon)-monomethyl-L-lysine
N(alpha)-benzoyl-ω-N-p-toluenesulphonylamino acid
N(alpha)-carbobenzoxy-ε-N-benzyl-L-lysine
Formaldehyde (B43269)
Formic acid
N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-L-lysine
N(alpha)-Fmoc-L-lysine
L-2-amino-6-bromohexanoic acid
Dibromobutane
L-serine
Glycine
L-proline
S-adenosylmethionine (SAM)
UNC1215
UNC3866
BI-9321
UNC7560
Biotin
o-nitrobenzyl chloroformate

Biochemical Roles and Metabolic Pathways of Monomethylollysine

Monomethylol Lysine (B10760008) as a Metabolic Intermediate

Formaldehyde (B43269) is known to react with the amino groups of amino acids, and the initial product of its reaction with lysine is a methylol adduct, specifically a hydroxymethyl group (–CH₂OH) attached to the ε-amino group of the lysine side chain. This formation of a hydroxymethyl adduct can be considered the generation of monomethylol lysine. However, evidence for its role as a stable, regulated intermediate in metabolic pathways is scarce.

In chemical contexts, the formation of Nε-hydroxymethyl-lysine has been observed. For instance, 13C NMR spectroscopy of the reaction between L-lysine hydrochloride and formaldehyde has detected the signal of a NCH₂OH group, confirming the presence of a hydroxymethylated adduct. While this demonstrates its formation, it does not establish its presence as a recurring or functional intermediate in biological systems. Studies investigating the in vivo effects of formaldehyde on proteins, such as human serum albumin, have identified more stable modifications like N(6)-formyllysine and N(6)-acetyllysine, suggesting that if monomethylol lysine is formed, it may be a transient precursor to these more permanent adducts.

Monomethylol Lysine in Secondary Metabolic Processes

Similar to its role in primary metabolism, there is no significant body of research that implicates monomethylol lysine as a key intermediate in secondary metabolic processes. While lysine itself is a precursor to many secondary metabolites, the involvement of its monomethylol derivative in these biosynthetic pathways has not been established.

Interconnections of Monomethyllysine Metabolism with Other Biomolecular Pathways

The metabolism of monomethyllysine, a key post-translational modification, is intricately linked with several fundamental biomolecular pathways. These connections highlight the role of monomethyllysine in cellular regulation, influencing processes from gene expression to protein stability. The primary pathways interconnected with monomethyllysine metabolism include lysine metabolism, methyl-group metabolism via the S-adenosylmethionine (SAM) cycle, carnitine biosynthesis, and the overarching network of histone methylation pathways.

The formation and removal of monomethyllysine are catalyzed by specific enzymes that utilize and produce metabolites integrated into the broader cellular metabolic state. Lysine methyltransferases (KMTs) add methyl groups to lysine residues, while lysine demethylases (KDMs) remove them. researchgate.netnih.gov The activity of these enzymes is dependent on the availability of substrates and cofactors that are central to other metabolic processes.

Recent research has underscored the significance of lysine methylation in regulating key enzymes and proteins involved in glucose and lipid metabolism. nih.govdntb.gov.uanih.gov This modification can alter protein function, localization, and stability, thereby affecting metabolic flux and energy homeostasis. nih.gov

Interconnection of Monomethyllysine Metabolism with Key Biomolecular Pathways

PathwayInterconnection with Monomethyllysine MetabolismKey Molecules/Enzymes
Lysine Metabolism Lysine is the direct precursor for the formation of monomethyllysine. The availability of free lysine can influence the rate of protein methylation.L-lysine, Protein Lysine Methyltransferases (PKMTs)
Methyl-Group Metabolism (SAM Cycle) The synthesis of monomethyllysine is dependent on the universal methyl donor, S-adenosylmethionine (SAM). The by-product of this reaction, S-adenosylhomocysteine (SAH), is a potent inhibitor of methyltransferases. The SAM/SAH ratio is a critical regulator of methylation status. nih.govS-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH), Methionine
Carnitine Biosynthesis Trimethyllysine, which is formed through the successive methylation of lysine and monomethyllysine, is an essential precursor for the biosynthesis of carnitine. Carnitine is crucial for the transport of fatty acids into the mitochondria for beta-oxidation.Trimethyllysine, Gamma-butyrobetaine dioxygenase
Histone Methylation Pathways Monomethyllysine is a key histone mark that influences chromatin structure and gene expression. It is part of a complex "histone code" where different methylation states (mono-, di-, and trimethylation) have distinct functional consequences. researchgate.netHistones (e.g., H3, H4), Histone Methyltransferases (HMTs), Histone Demethylases (HDMs)
Glucose Metabolism Lysine methylation of enzymes involved in glycolysis and gluconeogenesis can regulate their activity, thereby influencing cellular glucose utilization and production. nih.govPyruvate kinase, Phosphoenolpyruvate carboxykinase
Lipid Metabolism The methylation state of proteins involved in fatty acid transport and synthesis can impact lipid homeostasis. researchgate.netAcetyl-CoA carboxylase, Fatty acid synthase
Protein Degradation Pathways Monomethyllysine can act as a signal for protein degradation by recruiting ubiquitin ligases, leading to proteasomal degradation. This provides a mechanism for regulating protein turnover. nih.govboisestate.eduUbiquitin, Proteasome, E3 ubiquitin ligases

Detailed Research Findings on Metabolic Interconnections

Recent studies have elucidated the molecular mechanisms underlying the interplay between monomethyllysine metabolism and other pathways. For instance, the lysine methyltransferase KMT2D has been shown to regulate pancreatic carcinogenesis by influencing metabolic reprogramming, specifically affecting glucose and fatty acid metabolism. elsevierpure.com This highlights a direct link between a specific methyltransferase and cellular metabolic phenotype.

Furthermore, the process of lysine methylation can serve as a degradation signal for non-histone proteins. nih.govboisestate.edu The methylation of certain lysine residues can create binding sites for E3 ubiquitin ligases, which then tag the protein for degradation by the proteasome. nih.gov This connects the regulation of protein stability directly to the enzymatic machinery of monomethyllysine metabolism.

The dependence of lysine methylation on the SAM cycle is a critical regulatory node. nih.gov SAM is a central metabolite that links one-carbon metabolism with cellular methylation reactions. nih.govyoutube.com The cellular energy state and the availability of methionine and ATP directly impact the levels of SAM, and consequently, the extent of protein and histone methylation. nih.gov Any disruption in the SAM cycle can have profound effects on the epigenetic landscape and cellular function due to altered methylation patterns.

In the context of lipid metabolism, the monomethylation of histone H3 at lysine 79 (H3K79me1) has been correlated with the expression of CD36, a key transporter of fatty acids. researchgate.net This demonstrates how a specific monomethyllysine mark on a histone can be associated with the transcriptional regulation of a gene central to lipid homeostasis.

Molecular Mechanisms of Monomethylollysine Action

Mechanisms of Monomethylollysine Bioregulation

This compound is a product of post-translational modification, a process where a single methyl group is added to the ε-amine group of a lysine (B10760008) residue. This methylation is carried out by a class of enzymes known as protein lysine methyltransferases (PKMTs). cellsignal.com These enzymes utilize S-adenosyl-L-methionine as the methyl donor to methylate both histone and non-histone proteins. cellsignal.com The bioregulation of this compound is a dynamic process, with demethylation carried out by specific enzymes, ensuring a controlled and responsive system. This balance between methylation and demethylation is crucial for maintaining cellular homeostasis.

This compound's Influence on Cellular Signaling Cascades

The addition of a methyl group to lysine residues can significantly alter protein structure and function, thereby influencing cellular signaling pathways. This modification can create or block docking sites for other proteins, initiating or terminating a signal. For instance, the methylation status of key signaling proteins can dictate the cellular response to external stimuli. youtube.com

Hydrophilic signaling molecules, which constitute the majority of signal molecules, float in the extracellular space to reach target cells. youtube.com In contrast, hydrophobic signaling molecules are transported by carrier proteins and can diffuse across the cell membrane to bind to intracellular receptors. youtube.com The specific signaling pathway activated can depend on the type of G-protein involved (GQ, GI, or GS), each of which stimulates or inhibits a different set of enzymes and molecular pathways. youtube.com

Role of this compound in Gene Expression Modulation

This compound plays a significant role in the regulation of gene expression. The methylation of histone proteins, which package DNA into chromatin, is a key epigenetic mechanism. news-medical.net These modifications can alter chromatin structure, making genes more or less accessible to the transcriptional machinery. elifesciences.org

For example, the methylation of specific lysine residues on histone tails can either activate or repress gene transcription. cellsignal.com The location and degree of methylation (mono-, di-, or tri-methylation) determine the specific outcome on gene expression. This intricate control allows for precise regulation of cellular processes.

Structural Basis of this compound's Biological Activity

The biological activity of this compound is intrinsically linked to its structure. The addition of a methyl group to the lysine side chain alters its size, shape, and charge. While the change in size is relatively small, it can have profound effects on protein-protein interactions and enzyme activity.

Investigation of this compound's Influence on Organelle Function

Organelles are specialized structures within a cell that perform specific functions. genome.govcusabio.com The proper functioning of these organelles is crucial for cellular health. kenhub.com Emerging research suggests that post-translational modifications, including lysine methylation, can impact organelle function.

Monomethylollysine in Protein Interactions and Post Translational Modifications

Identification of Monomethyllysine-Modified Proteins

The identification of proteins modified by monomethyllysine is a critical step in understanding its biological roles. Several advanced techniques are employed to achieve this, primarily centered around mass spectrometry (MS)-based proteomics. nih.gov A common strategy involves the enrichment of peptides containing monomethyllysine from complex protein digests. nih.govemory.edu

One powerful method is immunoaffinity enrichment, which uses antibodies that specifically recognize monomethyllysine residues. nih.govcellsignal.com This approach, often part of a broader methodology like PTMScan® Technology, allows for the isolation of monomethylated peptides from a complex mixture. cellsignal.comcellsignal.com These enriched peptides are then subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification. nih.govcellsignal.com This technique provides a global overview of monomethyllysine modifications within the proteome. cellsignal.com

Chemical proteomics offers another avenue for identification. nih.gov For instance, a method involving the chemical derivatization of the monomethyl ε-amine group with a propionyl moiety has been developed. nih.gov Following this, an antibody that recognizes the newly formed propionyl monomethyllysine is used for affinity enrichment, and the captured peptides are analyzed by HPLC/MS/MS. nih.gov This approach has successfully identified hundreds of lysine (B10760008) monomethylation sites in a wide array of proteins, expanding our knowledge beyond the well-studied histone proteins. nih.gov

These proteomic studies have revealed that lysine monomethylation is not confined to nuclear proteins like histones but is also prevalent in proteins involved in diverse cellular processes, including RNA processing and metabolism. nih.govnih.gov

Characterization of Monomethyllysine as a Post-Translational Modification (PTM)

Monomethyllysine is a significant post-translational modification (PTM) where a single methyl group is covalently added to the ε-amino group of a lysine residue within a protein. ontosight.ai This reaction is catalyzed by a class of enzymes known as protein lysine methyltransferases (PKMTs), which utilize S-adenosyl-L-methionine (SAM) as the methyl donor. ontosight.ainih.gov Lysine methylation is a dynamic and reversible process, with lysine demethylases (KDMs) catalyzing the removal of methyl groups. nih.gov

Types of Monomethyllysine-Mediated Protein Modifications

Lysine can be sequentially methylated to form monomethyllysine (Kme1), dimethyllysine (Kme2), and trimethyllysine (Kme3). nih.govnih.gov Each of these methylation states can have distinct functional consequences for the modified protein. rsc.org Monomethylation, being the initial step, is a crucial control point in this cascade.

Monomethylation itself can directly influence a protein's function by:

Altering Protein-Protein Interactions: The addition of a methyl group can create or block docking sites for other proteins. nih.govontosight.ai

Modulating Further Modifications: The methylation state of a lysine residue can influence whether other PTMs, such as acetylation or ubiquitination, can occur at the same or nearby sites, a phenomenon known as PTM crosstalk. nih.govuniprot.org For example, lysine methylation and acetylation can be mutually exclusive on the same residue. uniprot.org

Regulating Protein Stability: Monomethylation can affect a protein's susceptibility to degradation. For instance, monomethylation of the tumor suppressor p53 at Lys372 by the enzyme SET7/9 stabilizes the protein. cellsignal.comcellsignal.cn

Specificity and Context-Dependency of Monomethyllysine PTMs

The process of lysine monomethylation is highly specific and context-dependent. rsc.org PKMTs exhibit remarkable specificity for their target proteins and even for particular lysine residues within those proteins. rsc.org This specificity is often dictated by the amino acid sequence surrounding the target lysine, which creates a recognition motif for the enzyme. nih.gov

Furthermore, the cellular context, such as the cell type, developmental stage, and signaling pathways, plays a crucial role in determining which proteins are monomethylated. nih.gov For example, in embryonic stem cells, methylation of certain proteins is vital for maintaining their pluripotent state. cnio.es The activity and expression of specific PKMTs and KDMs are tightly regulated, ensuring that monomethylation occurs at the right time and place. Some methyltransferases require the formation of a protein complex to become catalytically active, adding another layer of regulation. nih.gov

Impact of Monomethyllysine on Protein Structure and Function

The addition of a single methyl group to a lysine residue, while a small chemical change, can have significant consequences for a protein's structure and function. cnio.es Unlike modifications such as phosphorylation or acetylation that alter the charge of the amino acid, monomethylation maintains the positive charge of the lysine side chain but increases its hydrophobicity and bulk. nih.gov

These subtle structural changes can lead to profound functional outcomes:

Modulation of Enzymatic Activity: Monomethylation can directly regulate the catalytic activity of enzymes.

Gene Expression Regulation: In the context of histones, monomethylation of specific lysine residues is a key epigenetic mark. nih.gov For example, monomethylation of lysine 4 on histone H3 (H3K4me1) is often associated with transcriptional enhancers, while monomethylation of lysine 9 on histone H3 (H3K9me1) can be linked to transcriptional repression. cellsignal.comrsc.org

Control of Signaling Pathways: Monomethylation of non-histone proteins is increasingly recognized as a critical event in signal transduction. nih.govontosight.ai For example, the monomethylation of p53 at specific lysine residues fine-tunes its transcriptional activity and role in processes like apoptosis. cellsignal.comcellsignal.com

Protein-Protein Interactions Mediated by Monomethyllysine

A primary mechanism through which monomethyllysine exerts its biological effects is by mediating protein-protein interactions. nih.govontosight.ai The monomethylated lysine residue can act as a binding site for other proteins, often referred to as "reader" proteins, which can recognize and bind to this specific modification. nih.gov These interactions are fundamental to many cellular processes, from chromatin regulation to signal transduction. nih.gov

The binding between the monomethyllysine and the reader domain is often driven by a combination of cation-π interactions, where the positively charged methylated lysine interacts with aromatic residues in the reader protein's binding pocket, and hydrophobic effects. nih.gov

Elucidation of Monomethyllysine-Binding Protein Partners

Specialized protein domains, known as "reader" domains, have evolved to specifically recognize methylated lysine residues. nih.gov There are several families of methyl-lysine interacting proteins, each characterized by a distinct binding domain. cellsignal.comcellsignal.com These include:

Chromodomains: These were among the first methyl-lysine readers identified and are known for their role in recognizing methylated histones. nih.gov

Tudor domains: This family of domains can recognize methylated lysine and arginine residues. nih.gov

PHD (Plant Homeodomain) fingers: Many PHD fingers exhibit binding specificity for different methylation states of lysine. cellsignal.comcellsignal.com

MBT (Malignant Brain Tumor) domains: These domains often show a preference for lower methylation states, including monomethyllysine. nih.gov For example, L3MBTL1 has a slight preference for monomethyllysine over dimethyllysine. nih.gov

PWWP domains: Named for a conserved Pro-Trp-Trp-Pro motif, these domains also participate in recognizing methylated lysines. cellsignal.comcellsignal.com

WD40 repeat domains: This structural motif can also mediate interactions with methylated proteins. cellsignal.comcellsignal.com

The identification of these binding partners is often achieved through proteomic techniques, such as pull-down assays using methylated peptide "baits" followed by mass spectrometry to identify the "prey" proteins that bind to them. acs.org

Table of Research Findings on Monomethyllysine

Finding Description Significance References
Widespread PTM Monomethyllysine is a widespread post-translational modification found on both histone and numerous non-histone proteins involved in diverse cellular processes.Extends the role of lysine methylation beyond the histone code to areas like metabolism, DNA repair, and signal transduction. nih.gov, nih.gov
Regulation of p53 Monomethylation of the tumor suppressor protein p53 at different lysine residues (e.g., K370, K372, K382) by various enzymes (e.g., SMYD2, SET8, SET7/9) can either repress or activate its function and stability.Demonstrates the fine-tuning of a critical tumor suppressor's activity through site-specific monomethylation. cellsignal.com, cellsignal.com, cellsignal.cn
Histone Code Monomethylation of specific histone lysine residues (e.g., H3K4me1, H3K9me1) serves as an epigenetic mark that influences chromatin structure and gene expression.A fundamental mechanism of epigenetic regulation, with H3K4me1 often marking active enhancers and H3K9me1 being associated with transcriptional repression. rsc.org, cellsignal.cn
Reader Domains Specific protein modules, such as Chromo, Tudor, MBT, and PHD domains, recognize and bind to monomethylated lysine, translating the modification into downstream biological effects.Elucidates the mechanism by which the "information" of the PTM is read and transduced into functional outcomes. cellsignal.com, cellsignal.com, nih.gov
Chemical Proteomics Novel chemical and proteomic methods have been developed for the global, high-confidence identification of monomethyllysine sites, revealing hundreds of new modified proteins.Provides powerful tools to systematically study the "monomethylome" and its dynamics in health and disease. nih.gov, emory.edu

Quantitative Analysis of Monomethylollysine-Protein Binding Dynamics

The interaction between monomethylated lysine residues and their specific binding partners, often called "reader" domains, is fundamental to their biological function. rsc.org Quantitative biophysical techniques are essential for dissecting the affinity and specificity of these interactions. Methods like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and various chemiluminescent assays are employed to determine the binding dynamics. thebiogrid.orgthebiogrid.orgunc.edumalvernpanalytical.com

Reader domains, which include PHD fingers, Tudor domains, Chromodomains, and MBT domains, have evolved to recognize the specific methylation state (mono-, di-, or tri-methylation) of lysine. cellsignal.com The binding affinity is a measure of the strength of this interaction, typically expressed as the dissociation constant (Kd), where a lower Kd value indicates a stronger interaction.

Research has shown that the binding affinity of a reader domain for a monomethylated lysine peptide can be significant, though often it is part of a multivalent interaction involving other protein domains or DNA binding to achieve high-affinity association within the cell. mdpi.com For instance, studies on the L3MBTL1 protein, which contains MBT (Malignant Brain Tumor) domains, show its preference for mono- and di-methylated lysine residues. unc.edu A conformationally rigid small molecule antagonist (compound 14 ) was found to bind to the L3MBTL1 domain with a Kd of 5 ± 1 μM, which represented a five-fold stronger affinity than the native monomethylated histone H4 peptide (H4K20me1). unc.edu This highlights that while native interactions are specific, they are not always of the highest possible affinity, allowing for dynamic regulation.

Table 1: Quantitative Binding Affinities of Reader Domains with Monomethylated Lysine Substrates
Reader Domain/ProteinMonomethylated SubstrateBinding Affinity (Kd)Measurement TechniqueReference
L3MBTL1 (MBT domain)H4K20me1 Peptide~25 µMITC / AlphaScreen unc.edu
L3MBTL1 (MBT domain)Small Molecule Antagonist 145 ± 1 µMITC unc.edu
BPTF (PHD finger)H3K4me1 PeptideData indicates binding, but often weaker than for H3K4me2/3ITC researchgate.net

These quantitative studies are crucial for understanding how the cellular machinery can distinguish between different methylation states and how these specific interactions can be targeted for therapeutic purposes. unc.edu

Functional Consequences of Monomethyllysine-Mediated Interactions

The binding of reader proteins to monomethylated lysine residues triggers a cascade of downstream cellular events. The functional consequences are highly context-dependent, varying with the specific protein, the location of the modified lysine, and the cellular environment. escholarship.orgnih.gov

A primary example is the monomethylation of histone tails, which is a cornerstone of the "histone code" that regulates gene expression. wikipedia.org Monomethylation of lysine 4 on histone H3 (H3K4me1) is a well-established hallmark of transcriptional enhancers—DNA regions that boost the transcription of target genes. biomodal.comwikipedia.org

The functional roles include:

Transcriptional Regulation: H3K4me1 at enhancers serves as a docking site for protein complexes that facilitate gene activation. escholarship.org For example, the BAF chromatin remodeling complex can be recruited to H3K4me1-marked enhancers, where it helps to create an accessible chromatin environment for transcription factors. escholarship.org The loss of H3K4me1 has been shown to significantly reduce the transcription of both enhancer RNAs (eRNAs) and the messenger RNAs (mRNAs) of nearby target genes, particularly at potent regulatory regions known as super-enhancers. portlandpress.com

Gene Repression: Paradoxically, H3K4me1 can also be associated with gene repression. nih.gov In certain contexts, such as on the promoters of muscle and inflammatory response genes in myoblasts, H3K4me1 deposited by MLL3/4 methyltransferases is linked to transcriptional silencing. nih.gov This suggests that H3K4me1 can mark promoters that are poised for activation or are conditionally repressed.

Defining Chromatin Boundaries: On active gene promoters, H3K4me1 can act as a boundary element. nih.gov It helps to spatially restrict the recruitment of proteins that interact with the neighboring H3K4me3 mark, which is typically found closer to the transcription start site. nih.gov This demarcation ensures the precise regulation of chromatin-modifying enzymes.

Non-Histone Protein Regulation: Monomethylation is not limited to histones. The tumor suppressor protein p53 is monomethylated at lysine 372 (K372me1), a modification that affects its stability and subsequent PTMs, ultimately influencing its transcriptional activity. oncotarget.commdpi.com Similarly, the methylation of the translation elongation factor EF1A in yeast affects its stability and function, leading to reduced growth rates under stress conditions. ucla.edu

Table 2: Functional Outcomes of Monomethyllysine-Mediated Interactions
Modified Protein (Site)Reader/Effector ProteinFunctional ConsequenceReference
Histone H3 (K4me1)BAF complex, CBP/p300Marks active/poised enhancers, promotes transcriptional activation. escholarship.orgportlandpress.com
Histone H3 (K4me1)MLL3/4 complexesConditional gene repression at certain promoters. nih.gov
p53 (K372me1)Tip60 (indirectly)Facilitates subsequent acetylation, stabilizing p53 and enhancing transcriptional activation. oncotarget.commdpi.com
Elongation Factor 1A (multiple sites)UnknownRegulates protein stability and cellular growth under stress. ucla.edu

Advanced Analytical Methodologies for Monomethylollysine Research

Spectroscopic Techniques for Monomethyllysine Characterization in Biological Matrices

Spectroscopic methods are fundamental for the structural elucidation and characterization of monomethyllysine within biological samples. japsonline.com Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for analyzing the atomic structure of organic molecules like amino acids and their derivatives. measurlabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR are utilized to identify and quantify monomethyllysine. measurlabs.comresearchgate.net In ¹H NMR, the N-methyl protons of monomethyllysine produce a characteristic signal. researchgate.net For instance, in studies of the reaction between formaldehyde (B43269) and L-lysine, the signal for the Nε-methyl group of Nε-methyl-lysine appeared at 33 ppm in the ¹³C NMR spectrum. researchgate.net The use of ¹³C-labeled S-adenosyl-L-methionine (SAM), the methyl donor in biological methylation, allows for direct observation of the methylation process and the resulting methyllysine species through ¹³C direct-detect NMR. nih.gov

Advanced 2D Techniques: More complex research needs are met with advanced 2D NMR techniques which provide more detailed structural information and help to resolve overlapping signals in complex spectra. measurlabs.comchemrxiv.org Techniques like the [¹H, ¹³C]-HSQC (Heteronuclear Single Quantum Coherence) can be used to detect ¹³C-methyl groups in modified lysines, offering a way to track methylation kinetics in real-time. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a rapid, non-destructive technique that can detect subtle changes in the molecular vibrations of biomacromolecules, including proteins. japsonline.comnih.gov It can be used to monitor changes in protein secondary structure and the degree of methylation. nih.govunits.it An increase in the band area ratio of CH3/lipid can indicate an increase in the degree of methylation. nih.gov While broadly applied to study protein modifications, its specific application for detailed characterization of monomethyllysine in complex biological matrices is often complemented by other, more specific techniques. units.itbg.ac.rs

Chromatographic and Mass Spectrometric Approaches for Monomethyllysine Detection and Quantification

Chromatography and mass spectrometry are the cornerstones of modern proteomics and play a pivotal role in the analysis of monomethyllysine. thermofisher.com These techniques offer high sensitivity and specificity for the detection and quantification of this low-abundance PTM. thermofisher.commdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation of amino acids and their derivatives from complex mixtures. oup.comkoreascience.kr In the context of monomethyllysine, HPLC can be used to separate it from other lysine (B10760008) forms (unmethylated, dimethylated, trimethylated) and other amino acids. oup.comkoreascience.kr For example, a reversed-phase HPLC method has been developed to separate various methylated and acetylated lysine derivatives. koreascience.kr However, co-elution of ε-N-monomethyllysine and ε-N-trimethyllysine can sometimes be a challenge, requiring careful method optimization. koreascience.kr

Mass Spectrometry (MS): MS is a highly sensitive technique used to identify and quantify molecules based on their mass-to-charge ratio. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This "bottom-up" proteomics strategy is a powerful approach for identifying and quantifying PTMs like monomethyllysine. mdpi.com Proteins are first digested into peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry. mdpi.com This method allows for the precise localization of the monomethyllysine modification on a specific lysine residue within a peptide sequence. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been validated for the simultaneous determination of various amino acid derivatives, including monomethyllysine. dntb.gov.ua

A significant challenge in monomethyllysine analysis is the separation of its isomers, such as α-N-monomethyllysine and ε-N-monomethyllysine, as well as its separation from other methylated lysine forms. The development of specific chromatographic methods is crucial to address this.

Cation-Exchange Chromatography: High-resolution cation-exchange chromatography has been successfully used to separate ε-monomethyllysine from other methylated amino acids. researchgate.net

Reversed-Phase HPLC: Optimization of reversed-phase HPLC conditions, including the choice of column and mobile phase, is critical. For instance, using a C18 column with an acetonitrile-water mobile phase containing formic acid has been shown to be effective for the separation of Nε-monomethyl-lysine. oup.com

Thin-Layer Chromatography (TLC): TLC is another technique that can be used to confirm the presence of monomethyllysine. researchgate.net By using specific mobile phases, such as methanol:ammonium hydroxide (B78521) (4:1), and comparing the migration of the sample with known standards, the presence of ε-monomethyllysine can be verified. researchgate.net

Quantitative proteomics aims to determine the relative or absolute amount of proteins and their PTMs in a sample. spectroscopyonline.com Several MS-based strategies are employed for the quantitative analysis of monomethyllysine.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This metabolic labeling approach involves growing cells in media containing "light" or "heavy" isotopes of amino acids. By mixing protein lysates from different conditions, the relative abundance of monomethylated peptides can be determined by the ratio of their heavy and light forms in the mass spectrometer. nih.gov

Antibody-Based Enrichment: A key step in analyzing low-abundance PTMs is enrichment. springernature.com Antibodies that specifically recognize monomethyllysine can be used to enrich for monomethylated proteins or peptides from a complex mixture before MS analysis. nih.govgoogle.com For instance, a pan anti-propionyl monomethyllysine antibody has been developed for the affinity enrichment of chemically derivatized monomethylated peptides. nih.gov

Data-Independent Acquisition (DIA): DIA is an emerging MS method that offers comprehensive and high-throughput quantification of PTMs without the need for labeling. springernature.comwashington.edu

Table 1: Comparison of Quantitative Proteomics Methods for Monomethyllysine Analysis

Method Principle Advantages Disadvantages
SILAC Metabolic labeling with stable isotopes. Accurate relative quantification. Limited to cell culture; can be expensive.
Antibody Enrichment Immunoaffinity purification of monomethylated peptides/proteins. Increases sensitivity for low-abundance PTMs. Antibody specificity and availability can be limiting.

| DIA-MS | Comprehensive fragmentation of all peptides in a sample. | Label-free; high-throughput; allows for re-mining of data. | Complex data analysis; requires extensive spectral libraries. |

Imaging Techniques for Spatiotemporal Localization of Monomethyllysine

Visualizing the location of monomethyllysine within cells and tissues is crucial for understanding its function in different cellular compartments and in response to various stimuli. Advanced imaging techniques are employed for this purpose.

Immunofluorescence Microscopy: This technique uses antibodies conjugated with fluorescent dyes to specifically label monomethyllysine-containing proteins within fixed cells. The spatial distribution of the fluorescence signal can then be visualized using a confocal or widefield microscope. elifesciences.org

Super-Resolution Microscopy: Techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) can overcome the diffraction limit of light microscopy, allowing for the localization of monomethyllysine with nanometer-scale precision. oxinst.commicroscopyu.com These methods rely on the use of photoswitchable fluorescent probes to temporally separate the emission of individual fluorophores. oxinst.com

Electron Microscopy (EM): For ultrastructural localization, immunogold labeling combined with electron microscopy can be used. In this method, antibodies against monomethyllysine are labeled with gold nanoparticles, which are electron-dense and can be visualized with an electron microscope, providing high-resolution localization within cellular structures. mdpi.com

Bio-sensing and Immunoassay Development for Monomethyllysine

The development of sensitive and specific biosensors and immunoassays is essential for the rapid and high-throughput detection of monomethyllysine. a-star.edu.sg

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based immunoassay that can be used to quantify monomethyllysine in a sample. nih.gov In a typical setup, a monomethyllysine-specific antibody is used to capture or detect the modified protein or peptide. nih.gov

Homogeneous Luminescence Assays: These assays, such as the Amplified Luminescent Proximity Homogeneous Assay (ALPHA), offer a sensitive and robust method for detecting protein-protein interactions and enzyme activity in a high-throughput format without the need for wash steps. nih.gov They can be adapted to detect the presence of monomethyllysine by using a specific antibody. nih.gov

Bacterial Biosensors: Engineered bacterial cells can be programmed to detect specific molecules and produce a measurable signal. asm.org While still an emerging area for PTMs, the development of bacterial biosensors that can recognize and report on the presence of monomethyllysine is a potential future direction. naturalnews.com

Antibody Development: The foundation of most immunoassays and biosensors for monomethyllysine is the availability of highly specific antibodies. cellsignal.com The development of monoclonal and recombinant antibodies that can distinguish monomethyllysine from other methylation states and unmodified lysine is a continuous area of research. google.comcellsignal.com

Table 2: Overview of Bio-sensing and Immunoassay Techniques for Monomethyllysine

Technique Principle Key Features
ELISA Antibody-based detection in a multi-well plate format. High-throughput; quantitative. nih.gov
Homogeneous Luminescence Assay Proximity-based assay using luminescence. No-wash format; highly sensitive. nih.gov

| Bacterial Biosensors | Engineered bacteria produce a signal in response to the analyte. | Potential for in vivo and environmental sensing. asm.org |

Integration of Multi-Omics Data for Monomethyllysine Pathway Analysis

To fully understand the biological significance of monomethyllysine, it is essential to integrate data from different "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. mdpi.comnih.gov This multi-omics approach provides a systems-level view of how monomethyllysine is involved in cellular pathways and networks. plos.orgbiorxiv.org

Pathway Enrichment Analysis: By identifying proteins that are monomethylated under specific conditions, researchers can use bioinformatics tools to determine if these proteins are enriched in particular biological pathways, such as signaling cascades or metabolic processes. mdpi.combiorxiv.org

Network-Based Integration: Multi-omics data can be integrated to construct interaction networks that show how monomethylated proteins interact with other proteins, genes, and metabolites. mdpi.com This can reveal novel regulatory roles for monomethyllysine.

Computational Tools: A variety of computational tools and platforms, such as PathIntegrate and ActivePathways, have been developed to facilitate the integration and interpretation of multi-omics datasets. plos.orgbiorxiv.org These tools often use machine learning and statistical models to identify key molecules and pathways that are perturbed across different omics layers. plos.orgfrontlinegenomics.com

By combining data from different omics levels, researchers can move beyond simply identifying monomethylated proteins to understanding the functional consequences of this modification in the context of the entire cellular system. nih.gov

Computational and Theoretical Approaches in Monomethylollysine Studies

Molecular Dynamics Simulations of Monomethyllysine and its Biomacromolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. wikipedia.org In the study of monomethyllysine, MD simulations provide a virtual microscope to observe how this modification influences protein structure, flexibility, and interactions with other biomolecules. ebsco.com

Researchers have extensively used all-atom MD simulations to investigate how enzymes known as "readers," "writers," and "erasers" recognize and process lysine (B10760008) methylation states. For instance, a comparative MD study on the histone demethylase JMJD2A revealed the structural basis for its specificity towards different methylation states of histone H3 lysine 9 (H3K9). plos.org The simulations, which ran for a total of 20 nanoseconds for each state (monomethylated, dimethylated, and trimethylated), showed that the stability and orientation of the methyllysine side chain within the enzyme's active site are critical. plos.org In the case of monomethyllysine (H3K9me1), the simulation highlighted that steric hindrance and the positioning of key water molecules prevent the methyl group from adopting an orientation productive for demethylation, explaining the enzyme's lower activity towards this substrate compared to di- and trimethylated forms. plos.org

These simulations often involve defining a potential energy function, or force field (like AMBER or CHARMM), that describes the interactions between all particles. wikipedia.org The system is then allowed to evolve by solving Newton's equations of motion, generating a trajectory of atomic positions and velocities over time. wikipedia.org Analysis of these trajectories can reveal key details such as hydrogen bond dynamics, salt bridge formations, and conformational changes that underpin molecular recognition. plos.org

Table 1: Example Parameters for a Molecular Dynamics Simulation of JMJD2A with Monomethyllysine

ParameterValue/DescriptionSource
Software NAMD 2.6 plos.org
Force Field Duan et al. (AMBER) plos.org
System JMJD2A catalytic domain + H3K9me1 peptide plos.org
Ensemble NPT (Isothermal-Isobaric) plos.org
Temperature 310 K (controlled by Langevin thermostat) plos.org
Pressure 1 atm (controlled by Nose-Hoover Langevin piston) plos.org
Equilibration Time 2 ns plos.org
Production Run Time 18 ns plos.org

In Silico Prediction of Monomethyllysine Metabolic Pathways and Enzymes

In silico (computer-based) prediction methods are increasingly used to map metabolic pathways and identify the enzymes responsible for the synthesis and degradation of molecules like monomethyllysine. scirp.org These approaches are particularly valuable for understanding post-translational modifications, which create a complex network of protein forms that are dynamically interconverted. pnas.org

The metabolism of monomethyllysine is primarily controlled by two families of enzymes: protein lysine methyltransferases (PKMTs), which add the methyl group, and lysine demethylases (KDMs), which remove it. Computational tools can help predict which enzymes act on specific lysine sites. pnas.org For example, pathway analysis tools can integrate proteomic data with known enzyme specificities to build models of lysine methylation networks. nih.gov

One approach involves kinetic modeling of metabolic pathways. nih.gov By inputting known concentrations of substrates and products along with kinetic parameters of enzymes, these models can simulate the flow of metabolites through the pathway over time. scirp.orgnih.gov This can identify rate-limiting steps and crucial enzymes. While broad metabolic prediction tools like BioTransformer are designed for small molecule xenobiotics, the principles can be adapted. researchgate.net For endogenous modifications, predictions often rely on sequence-based and structure-based methods. Sequence motif analysis can identify potential methylation sites by comparing the amino acid sequence surrounding a lysine to the known consensus sequences of various PKMTs. nih.gov Structure-based docking and simulation can then be used to test whether a specific protein is a viable substrate for a particular enzyme. nih.gov

Table 2: Computational Approaches for Metabolic Pathway Analysis

ApproachDescriptionApplication to MonomethyllysineSource
Kinetic Modeling Simulates the concentration changes of metabolites over time based on enzyme kinetics.Predicts the dynamics of monomethyllysine addition and removal by PKMTs and KDMs. nih.gov
Sequence Motif Analysis Identifies consensus sequences recognized by specific enzymes in a protein's primary structure.Predicts which lysines in a proteome are potential targets for specific methyltransferases. nih.gov
Metabolic Flux Analysis Calculates the flow of metabolites through a network to predict maximum yields and optimal pathways.Could determine the cellular resources required for maintaining monomethyllysine levels. jmb.or.kr
Genomic Context Analysis Predicts enzyme function by analyzing the genes that are frequently found near the gene of interest in different organisms.Can help identify novel enzymes involved in lysine methylation pathways. nih.gov

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies of Monomethyllysine Derivatives

Chemoinformatics applies computational methods to solve chemical problems, while Quantitative Structure-Activity Relationship (QSAR) is a technique that aims to find a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govmdpi.com In the context of monomethyllysine, these approaches are vital for designing chemical probes and potential therapeutic agents that can target the enzymes that regulate this modification. emory.edufrontiersin.org

Researchers develop QSAR models by first compiling a dataset of chemical compounds (derivatives) with known activities against a specific target, such as a particular PKMT or KDM. nih.govnih.gov Then, a wide range of molecular descriptors—numerical values that characterize properties like size, shape, electronic distribution, and hydrophobicity—are calculated for each compound. researchgate.net Using statistical methods like multiple linear regression or machine learning algorithms, a model is built that links these descriptors to the observed activity. nih.govnih.gov

For example, a QSAR study could be performed on a series of inhibitors designed to block the reader domain that specifically recognizes monomethyllysine. The resulting model could then be used for virtual screening of large chemical libraries to identify new, more potent, or more selective inhibitor candidates without the need to synthesize and test each one individually. nih.gov This significantly accelerates the drug discovery process. frontiersin.org Furthermore, chemoinformatic tools have been used to develop novel chemical probes that selectively react with monomethyllysine, enabling its detection and study within the complex environment of the cell. emory.edu

Network Analysis of Monomethyllysine-Associated Biological Systems

Biological network analysis is a powerful systems biology approach used to understand the complex web of interactions between biological entities like genes, proteins, and metabolites. numberanalytics.commdpi.com Representing these components as nodes and their interactions as edges allows for the application of graph theory to uncover key regulators, functional modules, and emergent properties of the system that are not obvious from studying individual components. frontiersin.orgnih.gov

Monomethyllysine does not exist in isolation; it is part of a complex "crosstalk" of post-translational modifications that collectively regulate cellular processes. Network analysis is essential for mapping these connections. researchgate.net For instance, researchers can build protein-protein interaction (PPI) networks to see how monomethylation of a specific protein affects its binding partners compared to its unmodified or di/trimethylated states. frontiersin.org

By integrating high-throughput data from proteomics (identifying thousands of monomethylated sites), transcriptomics, and genomics, comprehensive networks can be constructed. nih.govresearchgate.net Topological analysis of these networks can identify "hub" proteins that are highly connected and central to the network's function. nih.govresearchgate.net For example, a network analysis integrating data from cells with and without the activity of a specific methyltransferase (like SMYD2) can reveal the downstream pathways and processes most affected by the monomethylation events it catalyzes. nih.gov This approach provides a global view of monomethyllysine's role in cellular signaling, gene regulation, and disease. mdpi.comresearchgate.net

Historical Perspectives and Evolution of Monomethylollysine Research

Seminal Discoveries and Early Characterization of Monomethyllysine

The story of monomethyllysine begins not in the context of the eukaryotic nucleus, but within bacteria. In 1959, the first evidence of protein methylation was recorded in the laboratory notebook of Richard P. Ambler. nih.govoup.com While analyzing the flagellin (B1172586) protein from Salmonella typhimurium using ion-exchange chromatography and two-dimensional paper chromatography, Ambler and his colleague M.W. Rees identified what they described as a "kink" on the lysine (B10760008) peak. nih.govoup.com This anomaly was soon identified as a new amino acid derivative: ε-N-methyl-lysine. nih.govnih.govembopress.org

This initial discovery, however, did not immediately catalyze a wave of research. Interest in protein methylation grew slowly and was soon overshadowed by research into other PTMs like phosphorylation. nih.gov A few years later, in 1964, Kenneth Murray reported the presence of methyl-lysine in histones, the proteins responsible for packaging DNA in eukaryotes. nih.govembopress.org This finding was significant as it suggested that lysine methylation was a prevalent modification beyond prokaryotes. embopress.org

Early functional studies provided tantalizing hints of its regulatory potential. For instance, research demonstrated that the methylation of calmodulin at lysine-115 reduced its ability to stimulate NAD kinase activity, providing one of the first clear examples of methylation modulating a protein's function. embopress.org Despite these early insights, for several decades, the full scope of lysine methylation's role in cellular life remained largely a mystery. embopress.org

Table 1: Foundational Discoveries in Monomethyllysine Research A summary of key early findings that established the existence and initial characterization of monomethyllysine.

YearResearcher(s)DiscoverySignificance
1959 R.P. Ambler & M.W. ReesFirst identified ε-N-methyl-lysine in Salmonella typhimurium flagellin. nih.govembopress.orgThe seminal discovery of protein lysine methylation. nih.govfrontiersin.org
1964 Kenneth MurrayReported the presence of methyl-lysine in histones. nih.govembopress.orgIndicated that lysine methylation was a widespread modification in eukaryotes. embopress.org
1986 Roberts et al.Showed that methylation of calmodulin K115 impairs its ability to activate NAD kinase. embopress.orgProvided early evidence that lysine methylation directly modulates protein function. embopress.org

Major Paradigms Shifts in Monomethyllysine Understanding

The perception of monomethyllysine and protein methylation at large has been reshaped by several major paradigm shifts. These conceptual revolutions transformed the field from a niche area of protein chemistry to a central theme in molecular biology and epigenetics.

The first and most profound shift was the transition from viewing lysine methylation as a static, permanent mark to understanding it as a dynamic and reversible process. For many years, histone methylation was considered a stable endpoint, in stark contrast to the known reversibility of modifications like acetylation and phosphorylation. nih.gov This dogma was overturned in 2004 with the groundbreaking discovery of Lysine-Specific Demethylase 1 (LSD1) by the laboratory of Yang Shi. frontiersin.orgnih.govcusabio.com The identification of an enzyme that could actively remove methyl groups from lysine residues demonstrated that methylation was not a one-way street, establishing a dynamic regulatory system. frontiersin.orgnih.gov

A second major shift was the expansion of focus from a histone-centric view to a proteome-wide perspective. Early research was heavily concentrated on histones and their role in chromatin regulation, famously conceptualized in the "histone code" hypothesis, where specific PTMs on histone tails recruit effector proteins to regulate gene expression. nih.govembopress.org While this remains a critical function, a pivotal discovery in 2004 by Reinberg and colleagues showed that the tumor suppressor protein p53 was monomethylated by the enzyme SETD7 (also known as KMT7). nih.govoup.com This was the first report of a lysine methyltransferase (KMT) acting on a non-histone protein, opening the floodgates to the discovery of hundreds of other non-histone methylation targets involved in processes from cell signaling to DNA damage repair. nih.govnih.gov

Finally, the understanding of methylation's functional mechanism evolved. It became clear that the methyl mark itself was not just a simple chemical addition but a sophisticated signal interpreted by other proteins. Researchers discovered that specialized "reader" domains, often featuring a conserved aromatic cage, could specifically recognize and bind to methylated lysine residues. nih.gov This interaction between the "writer" (methyltransferase), the "mark" (methyllysine), and the "reader" (effector protein) established a complex signaling module that mediates downstream biological effects, adding a rich layer of regulatory control. nih.gov

Table 2: Key Enzyme Families in Lysine Methylation Dynamics An overview of the "writer" and "eraser" enzymes that regulate monomethyllysine marks.

RoleEnzyme ClassKey Domain(s)FunctionExample(s)
Writers Lysine Methyltransferases (KMTs)SET DomainCatalyze the transfer of methyl groups to lysine residues. frontiersin.orgSUV39H1, SETD7
Erasers Lysine Demethylases (KDMs)LSD, JmjCCatalyze the removal of methyl groups from lysine residues. cusabio.comoup.comLSD1, JmjC domain-containing proteins

Technological Advancements Driving Monomethyllysine Research Progress

Progress in understanding monomethyllysine has been inextricably linked to the development of powerful new technologies. These tools have allowed researchers to move from identifying single modified proteins to mapping methylation events across the entire proteome.

Mass Spectrometry (MS) has been a cornerstone of this technological revolution. Advances in MS-based proteomics provide the sensitivity and resolution needed to identify specific methylation sites on a global scale. oup.comcreative-proteomics.com Techniques such as SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture), when combined with the immunoaffinity enrichment of peptides containing monomethyllysine, have enabled quantitative studies to see how methylation patterns change in response to different cellular conditions. acs.org

The development of modification-specific antibodies has been equally transformative. Antibodies that can specifically recognize monomethylated lysine, distinct from its di- and trimethylated counterparts or the unmodified state, are fundamental tools. These reagents are the key to Chromatin Immunoprecipitation (ChIP) , a technique that allows researchers to isolate DNA associated with specifically modified histones. creative-proteomics.com When coupled with microarrays (ChIP-on-chip) or high-throughput sequencing (ChIP-seq), this method can map the precise genomic locations of monomethyllysine marks, providing crucial insights into their role in gene regulation. creative-proteomics.com

Furthermore, the creation of chemical biology tools has provided novel ways to probe function. For example, strategies involving "caged" lysine analogues allow for the site-specific incorporation of monomethyllysine into a protein of interest. nih.gov This gives researchers precise temporal control over the modification, allowing them to dissect its direct functional consequences within living cells. nih.gov The development of specific biochemical assays was also critical, such as the assay that led to the discovery of the JmjC family of demethylases by detecting their dependency on 2-oxoglutarate and Fe(II). nih.gov

Table 3: Impact of Key Technologies on Monomethyllysine Research A summary of technological breakthroughs and their contributions to the field.

TechnologyApplication in Monomethyllysine ResearchKey Insights Gained
Mass Spectrometry High-throughput identification and quantification of methylated lysine sites on a proteome-wide scale. oup.comcreative-proteomics.comDiscovery of hundreds of non-histone methylation targets; understanding the dynamics of methylation networks.
Modification-Specific Antibodies Used for Western blotting, immunofluorescence, and as the core reagent for ChIP-based methods. creative-proteomics.comVisualization of monomethyllysine localization within cells and across the genome.
Chromatin Immunoprecipitation (ChIP-seq) Genome-wide mapping of histone monomethylation marks. creative-proteomics.comCorrelation of specific monomethylation patterns with gene activation or repression states.
Chemical Biology Tools Site-specific installation of monomethyllysine into proteins using techniques like caged amino acids. nih.govElucidation of the direct causal effects of monomethylation on a specific protein's function with temporal control.

Compound Index

Future Research Trajectories and Unanswered Questions

Emerging Research Areas for Monomethylollysine

Given the current informational void, the primary emerging research area for this compound would be its fundamental characterization. Initial studies would likely focus on:

Biosynthesis and Degradation: Understanding the enzymatic pathways responsible for the synthesis and breakdown of this compound within biological systems. Identifying the specific methyltransferases that catalyze its formation and the demethylases or other enzymes that mediate its removal would be a critical first step.

Cellular Localization and Abundance: Determining where this compound is found within the cell (e.g., nucleus, cytoplasm, specific organelles) and quantifying its levels in different cell types and tissues under various physiological and pathological conditions.

Interaction Proteomics: Identifying the proteins that are modified by or interact with this compound. This would provide the first clues about its potential biological functions.

Methodological Innovations in this compound Study

Advancements in the study of a novel compound like this compound would heavily rely on the adaptation and development of cutting-edge analytical techniques. Key methodological innovations would include:

High-Sensitivity Mass Spectrometry: Developing highly sensitive and specific mass spectrometry-based methods for the unambiguous detection and quantification of this compound in complex biological samples. This would likely involve techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards.

Antibody and Affinity Reagent Development: The generation of highly specific antibodies or other affinity reagents that can recognize and bind to this compound. These tools are indispensable for techniques such as Western blotting, immunoprecipitation, and immunofluorescence, which are crucial for studying its localization and interactions.

Chemical Biology Probes: The design and synthesis of chemical probes based on the structure of this compound. These probes could be used to "fish" for interacting proteins or to visualize the molecule's dynamics within living cells.

Identification of Critical Knowledge Gaps in this compound Biology and Chemistry

The most significant knowledge gap concerning this compound is its very existence and role in biological systems. Should its presence be confirmed, the critical unanswered questions would be:

Biological Function: What is the physiological and pathological significance of this compound? Does it play a role in gene regulation, protein stability, signaling pathways, or other cellular processes?

Regulatory Mechanisms: How are the levels and activity of this compound regulated? This includes understanding the factors that control its synthesis, degradation, and interaction with other molecules.

Chemical Properties: A detailed characterization of its chemical stability, reactivity, and spectroscopic properties would be essential for its synthesis and for the development of analytical tools.

Potential for Novel this compound-Based Research Tools

If this compound is found to have unique biological properties, it could serve as a basis for the development of new research tools:

Enzyme Inhibitors or Activators: Small molecules that specifically inhibit or activate the enzymes responsible for the metabolism of this compound could be powerful tools to probe its function in cells and organisms.

Biomarkers: If the levels of this compound are found to change in specific diseases, it could potentially be developed as a diagnostic or prognostic biomarker.

Therapeutic Leads: Should this compound or its metabolic pathways be implicated in disease, it could represent a novel target for therapeutic intervention.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing monomethylollysine in vitro?

  • Methodological Answer : Synthesis typically involves enzymatic methylation of lysine residues using methyltransferases (e.g., SETD7) under controlled pH (7.5–8.5) and temperature (37°C). Characterization requires tandem mass spectrometry (LC-MS/MS) to confirm methylation sites and NMR for structural validation. Purity should be assessed via reverse-phase HPLC, with ≥95% purity as a benchmark for downstream assays .
  • Key Variables : Enzyme-substrate ratios, reaction time, and co-factor availability (e.g., SAM, S-adenosylmethionine).

Q. How can researchers optimize analytical techniques to distinguish this compound from other lysine modifications (e.g., acetylation, trimethylation)?

  • Methodological Answer : Use immunoblotting with modification-specific antibodies (e.g., anti-monomethyllysine) alongside peptide mapping via tryptic digestion. Cross-validate results with isotopic labeling (e.g., deuterated methyl donors) to rule out false positives. Differential centrifugation or size-exclusion chromatography may separate modified proteins .
  • Data Validation : Include negative controls (unmodified lysine) and spike-in standards for quantification .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across different cell lines?

  • Methodological Answer : Conduct meta-analyses of existing datasets (e.g., ProteomicsDB, PRIDE) to identify cell-type-specific variables such as methyltransferase expression levels or epigenetic crosstalk. Validate findings using isogenic cell lines (e.g., CRISPR-edited SETD7 knockouts) and orthogonal assays (e.g., ChIP-seq for histone methylation) .
  • Confounding Factors : Cross-reactivity of antibodies, batch effects in mass spectrometry, and metabolic heterogeneity .

Q. How can researchers design longitudinal studies to assess this compound stability under physiological stress (e.g., oxidative or hypoxic conditions)?

  • Methodological Answer : Use accelerated aging models (e.g., H₂O₂ exposure or O₂ deprivation chambers) with time-course sampling. Monitor methylation levels via targeted proteomics and correlate with functional readouts (e.g., cell viability, ROS production). Apply mixed-effects models to account for intra-experimental variability .
  • Key Metrics : Half-life of this compound, dose-response relationships, and recovery post-stress .

Methodological and Reproducibility Considerations

Q. What statistical frameworks are robust for analyzing dose-dependent effects of this compound in epigenetic studies?

  • Methodological Answer : Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. For high-throughput data, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) and hierarchical clustering to identify methylation patterns. Report confidence intervals and effect sizes to enhance reproducibility .
  • Example Table :

ConditionEC₅₀ (μM)95% CIp-value
Normoxia12.310–150.003
Hypoxia8.97–110.001

Q. How should researchers address discrepancies between in vitro and in vivo this compound activity profiles?

  • Methodological Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability and tissue-specific metabolism. Use isotopic tracing (e.g., ¹³C-methyl labeling) in animal models to track methylation dynamics. Validate with ex vivo assays (e.g., primary cell cultures) .
  • Critical Factors : Protein turnover rates, methyl donor availability (e.g., SAM levels), and off-target methylation .

Interdisciplinary and Translational Questions

Q. What integrative approaches combine structural biology and systems biology to elucidate this compound’s role in chromatin remodeling?

  • Methodological Answer : Pair cryo-EM or X-ray crystallography of methylated histones with CRISPR-Cas9 screens to identify functional interactors (e.g., reader proteins). Use network analysis (e.g., STRING, Cytoscape) to map methylation-dependent signaling pathways .
  • Data Integration : Cross-reference with ENCODE or TCGA datasets for disease-relevant contexts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.